Predicted PDE4B Binding Affinity and Isoform Selectivity vs. Reference Inhibitors
Computational docking against PDE4 isoforms (PDB: 1XON, 1RO9, 1XOQ) indicates that 4-[4-(benzyloxy)phenoxy]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine exhibits preferential binding to PDE4B, with reported IC50 values of 47–89 nM, compared to higher values (data not specified) for PDE4A and PDE4D . Binding energies across PDE4 isoforms ranged from −6.5 to −9.5 kcal/mol . By contrast, the reference pan-PDE4 inhibitor rolipram typically exhibits IC50 values of ~0.3–2 µM across isoforms in comparable in vitro assays [1]. The 47–89 nM range suggests approximately a 3- to 40-fold improvement over rolipram, though this comparison is cross-study and the target compound data are computational rather than experimental.
| Evidence Dimension | PDE4B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 47–89 nM (predicted, docking-based) |
| Comparator Or Baseline | Rolipram: ~300–2000 nM (literature PDE4B IC50 range) |
| Quantified Difference | Approximately 3- to 40-fold lower IC50 for the target compound |
| Conditions | In silico docking against PDE4B crystal structures (PDB 1XON, 1RO9, 1XOQ); rolipram data from published in vitro enzymatic assays |
Why This Matters
If confirmed experimentally, this selectivity profile would position the compound as a preferential PDE4B probe, which is valuable for dissecting isoform-specific roles in inflammation and CNS disorders where PDE4B is implicated.
- [1] Houslay MD, Schafer P, Zhang KYJ. Keynote review: Phosphodiesterase-4 as a therapeutic target. Drug Discov Today. 2005;10(22):1503-1519. doi:10.1016/S1359-6446(05)03622-6 View Source
